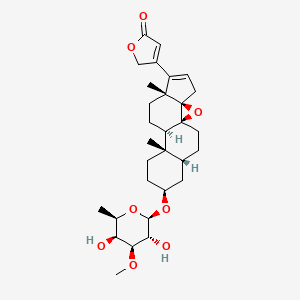

Dehydroadynerigenin digitaloside

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(1S,3R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h7,13,16,18-19,21,23-26,32-33H,5-6,8-12,14-15H2,1-4H3/t16-,18-,19+,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVUOYGJEFVXDV-YBQUAYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Delta-16-dehydroadynerigenin beta-D-digitaloside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-16-dehydroadynerigenin beta-D-digitaloside is a complex cardiac glycoside, a class of naturally occurring compounds that have profound effects on heart muscle function.[1] Found within the tissues of Nerium oleander, a plant known for both its therapeutic and toxic properties, this specific glycoside represents a fascinating subject for chemical and pharmacological investigation.[2][3] This guide provides a comprehensive technical overview of the chemical structure of delta-16-dehydroadynerigenin beta-D-digitaloside, detailing its constituent parts, predicted spectroscopic characteristics, and the methodologies for its isolation and characterization. Understanding the precise molecular architecture of this compound is paramount for elucidating its mechanism of action and exploring its potential in drug discovery.

Molecular Architecture: A Union of Steroid and Sugar

The structure of delta-16-dehydroadynerigenin beta-D-digitaloside is a conjugate of a steroidal aglycone, delta-16-dehydroadynerigenin, and a deoxy sugar, beta-D-digitalose. This glycosidic linkage is a hallmark of cardiac glycosides and is crucial for their biological activity.

The Aglycone: Delta-16-dehydroadynerigenin

The aglycone portion, delta-16-dehydroadynerigenin, is a cardenolide, a type of steroid characterized by a five-membered unsaturated butyrolactone ring attached at the C-17 position.[1] The name itself provides key structural clues:

-

Adynerigenin: This base name refers to a specific steroid skeleton.

-

Delta-16-dehydro: This indicates the presence of a double bond at the C-16 position of the steroid nucleus. This unsaturation in the D-ring is a significant feature that influences the molecule's conformation and biological properties.

The core steroid nucleus consists of four fused rings (A, B, C, and D) with a specific stereochemistry that is critical for its interaction with its biological target, the Na+/K+-ATPase pump.[4]

The Glycone: Beta-D-digitaloside

The sugar moiety attached to the aglycone is beta-D-digitalose. Digitalose is a 6-deoxy-3-O-methyl-D-galactose.[5] The "beta" configuration refers to the stereochemistry of the anomeric carbon (C-1 of the sugar) involved in the glycosidic bond with the aglycone. This linkage typically occurs at the C-3 position of the steroid.[6] The specific sugar attached to the aglycone plays a significant role in the pharmacokinetic properties of the cardiac glycoside, including its solubility, absorption, and distribution in the body.

The complete chemical structure can therefore be depicted as the adynerigenin steroid core with a double bond at C-16, linked at the C-3 hydroxyl group to a beta-D-digitalose sugar. Based on the molecular formula of the closely related adynerigenin 3-O-beta-D-diginoside (C30H44O7), the molecular formula for delta-16-dehydroadynerigenin beta-D-digitaloside can be deduced.[7]

| Property | Predicted Value |

| Molecular Formula | C30H42O7 |

| Molecular Weight | 514.65 g/mol |

Spectroscopic Elucidation: Unveiling the Structure

The definitive confirmation of the chemical structure of delta-16-dehydroadynerigenin beta-D-digitaloside relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show a series of characteristic signals:

-

Steroidal Protons: A complex region of overlapping multiplets in the upfield region (δ 0.8-2.5 ppm) corresponding to the numerous protons of the steroid nucleus.

-

Olefinic Protons: A key signal in the downfield region (δ 5.5-6.0 ppm) is anticipated for the vinylic proton at C-16, deshielded by the adjacent double bond.[8] Another characteristic signal for the proton on the unsaturated lactone ring (C-22) is expected around δ 5.8-6.0 ppm.[9]

-

Anomeric Proton: The proton at the anomeric carbon (C-1') of the beta-D-digitalose sugar is expected to appear as a doublet in the region of δ 4.5-5.0 ppm, with a coupling constant indicative of a beta-glycosidic linkage.

-

Sugar Protons: Other protons of the digitalose moiety will resonate in the δ 3.0-4.5 ppm range.

-

Methyl Protons: Sharp singlets for the two angular methyl groups of the steroid (C-18 and C-19) and the methyl group of the digitalose sugar will be observed in the upfield region.

The carbon NMR spectrum will provide complementary information:

-

Carbonyl Carbon: A signal in the highly downfield region (δ 170-180 ppm) corresponding to the carbonyl carbon (C-23) of the lactone ring.

-

Olefinic Carbons: Signals for the double bond carbons at C-16 and C-17, as well as C-20 and C-22 of the lactone ring, will appear in the δ 110-160 ppm region.

-

Anomeric Carbon: The anomeric carbon (C-1') of the sugar will resonate around δ 95-105 ppm.

-

Steroidal and Sugar Carbons: The remaining carbons of the steroid and sugar moieties will appear in the upfield region (δ 10-90 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]+ or a sodium adduct [M+Na]+ would be observed, confirming the molecular weight.

Tandem mass spectrometry (MS/MS) of the parent ion would reveal characteristic fragmentation patterns. A key fragmentation would be the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (delta-16-dehydroadynerigenin) and a neutral loss of the digitalose sugar. Further fragmentation of the aglycone would involve losses of water and parts of the lactone ring, which are diagnostic for cardenolides.[10] The fragmentation of the sugar moiety would yield characteristic product ions for β-D-digitalose, such as m/z 161, 143, 129, and 87.[10]

Isolation and Characterization Workflow

The isolation and purification of delta-16-dehydroadynerigenin beta-D-digitaloside from its natural source, Nerium oleander, is a multi-step process requiring careful chromatographic techniques.

Experimental Protocol: Isolation and Purification

-

Extraction: Dried and powdered plant material (e.g., leaves) is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 70% ethanol), to efficiently extract the cardiac glycosides.[9]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol). The cardiac glycosides are expected to be enriched in the more polar fractions (ethyl acetate and butanol).

-

Chromatographic Separation: The enriched fractions are then subjected to a series of chromatographic techniques for purification.

-

Column Chromatography: Initial separation is often performed on a silica gel or Sephadex LH-20 column.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is achieved using reversed-phase HPLC (e.g., C18 column) with a gradient elution system, typically a mixture of water and acetonitrile or methanol.

-

Characterization Workflow Diagram

Caption: Workflow for the isolation and structural elucidation of delta-16-dehydroadynerigenin beta-D-digitaloside.

Biological Significance and Future Perspectives

Cardiac glycosides, including those from Nerium oleander, have a long history of use in the treatment of heart failure.[1] Their mechanism of action involves the inhibition of the Na+/K+-ATPase, leading to an increase in intracellular calcium concentration and consequently, enhanced cardiac contractility. However, their narrow therapeutic index and potential for toxicity necessitate a thorough understanding of their structure-activity relationships.[11]

The presence of the delta-16 double bond in the aglycone of delta-16-dehydroadynerigenin beta-D-digitaloside is a structural feature that may modulate its binding affinity to the Na+/K+-ATPase and its overall pharmacological profile. Further research into the synthesis of this and related compounds, coupled with detailed biological evaluation, could lead to the development of novel cardiac glycosides with improved therapeutic properties and reduced toxicity. The in-depth structural knowledge presented in this guide serves as a foundational resource for such future endeavors in medicinal chemistry and drug development.

References

-

Structural Analysis of Diastereomeric Cardiac Glycosides and Their Genins Using Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry. ACS Publications. [Link]

-

ADYNERIN. GSRS. [Link]

-

Nerium oleander Lin: A Review of Chemical, Pharmacological and Traditional uses. Journal of Pharmacognosy and Phytochemistry. [Link]

-

Quantitative evaluation of cardiac glycosides and their seasonal variation analysis in Nerium oleander using UHPLC-ESI-MS/MS. PubMed. [Link]

-

Oleandrin: A cardiac glycosides with potent cytotoxicity. PMC. [Link]

-

A Simple Efficient Process for the Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)–A Key Steroid Drug. Longdom Publishing. [Link]

-

Structural insights into the binding of cardiac glycosides to the digitalis receptor revealed by solid-state NMR. PMC. [Link]

-

Quantitative evaluation of cardiac glycosides and their seasonal variation analysis in Nerium oleander using UHPLC-ESI-MS/MS. ResearchGate. [Link]

-

beta-D-digitoxopyranose | C6H12O4 | CID 7057908. PubChem. [Link]

-

Phytochemistry, Pharmacology, Toxicity and structure-activity of Nerium oleander L.: A Systematic Review. ACG Publications. [Link]

-

Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo. PMC. [Link]

-

Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology. Frontiers. [Link]

-

Journal of Medicinal Plants Research - alkaloid constitution of nerium oleander using gas chromatography-mass spectroscopy (gc-ms). [Link]

-

Chemical shift values in the NMR spectra and reaction yields of compounds 4a-c and 5a-c. [Link]

-

An NMR study of new cardiac glycoside derivatives. PubMed. [Link]

- Method for extracting total cardiac glycosides

-

beta-L-digitoxose | C6H12O4 | CID 6102462. PubChem. [Link]

-

LC/MS/MS based determination of cardiac glycosides. ResearchGate. [Link]

-

Cardioactive glycosides. [Link]

-

Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market. PMC. [Link]

-

Digitalose. Wikipedia. [Link]

-

Cardiac glycosides. [Link]

-

Supporting Information Continuous Flow Synthesis of 16- Dehydropregnenolone Acetate (16-DPA), a Key Synthon for Natural Steroids. [Link]

-

High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants. PMC. [Link]

-

Adynerigenin Beta-neritrioside Supplier. ChemFarm. [Link]

-

Digital NMR Profiles as Building Blocks: Assembling 1H Fingerprints of Steviol Glycosides. PMC. [Link]

-

beta-D-idopyranose | C6H12O6 | CID 7018164. PubChem. [Link]

-

Identification of 24-O-β-d-Glycosides and 7-Deoxy-Analogues of Okadaic Acid and Dinophysistoxin-1 and -2 in Extracts from Dinophysis Blooms, Dinophysis and Prorocentrum Cultures, and Shellfish in Europe, North America and Australasia. MDPI. [Link]

-

Derivatives of 16alpha-hydroxy-dehydroepiandrosterone with an additional 7-oxo or 7-hydroxy substituent: synthesis and gas chromatography/mass spectrometry analysis. PubMed. [Link]

-

1 H NMR spectra of glycosides (IIa)−(IIc). ResearchGate. [Link]

-

Nerium oleander L.: A review of diversity, toxicity, chemical compositions and biological activities. [Link]

-

Nuclear magnetic resonance and infrared spectra of delta-24- and C-24 saturated steroids. PubMed. [Link]

-

Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology. PMC. [Link]

-

Irigenin | C18H16O8 | CID 5464170. PubChem. [Link]

-

Apigeninidin | C15H11ClO4 | CID 159360. PubChem. [Link]

-

Syriogenin | C23H34O5 | CID 11870470. PubChem. [Link]

Sources

- 1. Oleandrin: A cardiac glycosides with potent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative evaluation of cardiac glycosides and their seasonal variation analysis in Nerium oleander using UHPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Digitalose - Wikipedia [en.wikipedia.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. longdom.org [longdom.org]

- 9. CN110075145B - Method for extracting total cardiac glycosides from oleander leaves - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology [frontiersin.org]

Biological activity of dehydroadynerigenin digitaloside from Nerium oleander

Biological Activity of -Dehydroadynerigenin -D-digitaloside from Nerium oleander[1]

Executive Summary

While adynerigenin derivatives are historically controversial regarding their cardiotonic potency compared to digitoxigenin derivatives, recent isolation protocols and bioassays have identified

Chemical Identity & Structural Biology[2]

The biological activity of this glycoside is strictly dictated by its structure-activity relationship (SAR). The molecule consists of a steroid aglycone (

Structural Components[2]

| Component | Chemical Feature | Biological Implication |

| Aglycone | The C16-C17 double bond ( | |

| Steroid Nucleus | 8,14-Epoxy bridge | A hallmark of adynerin-type cardenolides. This bridge locks the C/D ring junction, often reducing conformational flexibility compared to 14 |

| Sugar Moiety | A 3-O-methyl-6-deoxy sugar. The lipophilicity of the methyl group enhances membrane permeability and pharmacokinetic half-life. | |

| Lactone | Essential pharmacophore for binding to the extracellular surface of the Na |

Structure-Activity Relationship (SAR)

The

Pharmacology & Mechanism of Action[3]

Primary Mechanism: Na /K -ATPase Inhibition

Like classical cardiac glycosides,

-

Binding : The lactone ring binds to the phosphorylated E2-P conformation of the pump on the extracellular side.

-

Inhibition : This locks the enzyme, preventing the extrusion of 3 Na

ions and the uptake of 2 K -

Na

Accumulation : Intracellular sodium levels rise ( -

NCX Modulation : The Sodium-Calcium Exchanger (NCX), which normally expels Ca

using the Na -

Ca

Influx : Intracellular calcium levels rise (

Signaling Pathway Visualization

The following diagram illustrates the mechanistic cascade from receptor binding to physiological effect.

Figure 1: Mechanistic pathway of

Biological Activity Profile[4][5][6]

-

Cardiotonic Activity : Research indicates that methanolic fractions containing this compound significantly increase myocardial contractility and coronary flow in isolated rabbit hearts without significantly altering heart rate (chronotropy), suggesting a therapeutic window potentially distinct from digoxin [1].

-

Cytotoxicity : As a constituent of Nerium glycoside mixtures, it contributes to the plant's potent cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7). The mechanism involves Ca

-mediated mitochondrial depolarization and ROS generation.

Experimental Protocols: Isolation & Identification

To study this compound, high-purity isolation is required. The following protocol is synthesized from established phytochemical workflows for Nerium cardenolides.

Isolation Workflow

Reagents Required:

-

Methanol (HPLC Grade)

-

n-Hexane (Defatting)

-

Chloroform / Ethyl Acetate (Partitioning)

-

Silica Gel 60 (Stationary Phase)

Protocol Steps:

-

Extraction : Macerate dried Nerium oleander flowers (1 kg) in Methanol (5L) for 72 hours at room temperature. Filter and concentrate under reduced pressure.

-

Defatting : Resuspend the crude extract in water:methanol (9:1) and partition with n-hexane (

mL) to remove lipids and chlorophyll. Discard hexane layer. -

Enrichment : Extract the aqueous layer with Chloroform (

mL). The chloroform fraction (Fraction HF2) contains the cardenolides, including -

Chromatography : Subject the chloroform fraction to Silica Gel Column Chromatography.

-

Mobile Phase Gradient: Chloroform

Chloroform:Methanol (95:5 -

Monitoring: TLC (Spray with 10%

and heat; look for characteristic brown/green spots).

-

-

Purification : Isolate the specific band corresponding to

(in CHCl3:MeOH 9:1) and recrystallize from Acetone/Ether.

Isolation Diagram

Figure 2: Bioactivity-guided isolation workflow for Dehydroadynerigenin digitaloside.

Safety, Toxicology & Handling

WARNING : All cardenolides from Nerium oleander are extremely toxic.[1]

-

LD50 : Estimated to be in the microgram/kg range (similar to oleandrin).

-

Handling :

-

Use a biosafety cabinet.

-

Double-glove (Nitrile).

-

Deactivate spills with strong alkali (NaOH) to hydrolyze the lactone ring, rendering the compound inactive.

-

-

Clinical Signs of Toxicity : Bradycardia, hyperkalemia, ventricular fibrillation.

-

Antidote : Anti-digoxin Fab fragments (Digibind) have shown cross-reactivity and efficacy against oleander glycoside poisoning.

References

-

Nguyen Tien Vung, Vu Duc Loi, & Bui Thanh Tung. (2016).[2][3] Isolated Compounds and Cardiotonic Effect on the Isolated Rabbit Heart of Methanolic Flower Extract of Nerium oleander L.[2][3] Research Journal of Phytochemistry, 10(1), 21-29.[3] Link[3]

-

Yamauchi, T., Mori, Y., & Ogata, Y. (1973).[2][1][4]

-Dehydroadynerigenin glycosides of Nerium odorum. Phytochemistry, 12(11), 2737-2739.[4] Link -

Siddiqui, B. S., et al. (2012). Two New Steroids Dehydroadynerizoside and Neristigmol from Nerium oleander Leaves. ResearchGate. Link

-

Zhao, M., et al. (2007). Bioactive cardenolides from the stems of Nerium oleander. Journal of Natural Products. Link

The Unexplored Frontier: Pharmacology of Minor Cardenolide Glycosides in Apocynaceae

Executive Summary

While digoxin and digitoxin have dominated the clinical landscape of cardiac glycosides for centuries, the "minor" cardenolides—structurally complex glycosides found in Apocynaceae genera like Calotropis, Thevetia, Nerium, and Strophanthus—represent a distinct pharmacological class. Unlike their major counterparts, these compounds often feature unique deoxysugars and aglycone modifications that shift their pharmacodynamic profile from pure ionotropy to potent antineoplastic activity. This technical guide dissects the structural determinants, non-canonical signaling mechanisms, and isolation protocols required to harness these rare metabolites for modern drug development.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacological divergence of minor cardenolides stems from two structural domains: the C17-lactone/C14-OH core and the C3-sugar moiety . While the steroid nucleus dictates binding affinity to the Na

The "Sugar Code" of Minor Glycosides

Major cardenolides typically contain glucose or digitoxose. Minor cardenolides in Apocynaceae frequently incorporate rare 2,6-dideoxy sugars (e.g., L-thevetose, D-cymarose, L-acofriose) or doubly-linked sugars (e.g., thiazole-containing derivatives like voruscharin).

-

Kinetic Influence: The hydrophobicity of deoxy sugars enhances membrane permeability, allowing intracellular accumulation in solid tumors.

-

Binding Stability: Unusual sugars can form secondary hydrogen bonds with the

-subunit of NKA, altering the dissociation rate (

Genin Modifications

-

19-Aldehyde Group: Found in genins like calotropagenin and strophanthidin . This moiety increases polarity and reactivity, often correlating with higher cytotoxicity in MDR (Multidrug Resistant) cancer lines.

-

Double Linkage: Compounds like 2''-oxovoruscharin possess a double linkage between the sugar and the genin (via C2'-OH and C3'-OH), creating a rigid structure that locks the glycoside into the NKA receptor site.

Visualization: SAR Logic Flow

The following diagram illustrates the decision logic for structural optimization based on Apocynaceae cardenolide features.

Caption: Structural determinants of minor cardenolide pharmacology. Red nodes indicate genin modifications; Green nodes indicate glycosidic variations.

Part 2: Mechanistic Pharmacodynamics

The therapeutic window of minor cardenolides in oncology relies on the "Signalosome" hypothesis . Unlike the complete NKA blockade required for cardiac toxicity, anticancer effects are mediated by signal transduction triggered at sub-saturating concentrations.

The NKA Signalosome & Src Activation

Binding of the cardenolide to the NKA

-

Src Activation: Released Src transactivates EGFR (Epidermal Growth Factor Receptor).

-

Downstream Cascade: EGFR activation triggers the Ras-Raf-MEK-ERK pathway.

-

ROS Generation: Concurrent interaction with mitochondria leads to Reactive Oxygen Species (ROS) production.

-

Outcome: In cancer cells, this sustained ROS/ERK stress leads to autophagy and anoikis (cell death upon detachment), whereas normal cells are more resilient to these ionic shifts.

MDR Reversal (P-glycoprotein Inhibition)

Minor cardenolides like calotropin and peruvoside act as competitive substrates or inhibitors of P-glycoprotein (ABCB1). By blocking this efflux pump, they restore the sensitivity of resistant tumors to standard chemotherapeutics (e.g., paclitaxel, doxorubicin).

Visualization: NKA Signalosome Pathway

Caption: The Na+/K+-ATPase signalosome mechanism. Cardenolide binding triggers Src-mediated signaling and mitochondrial ROS, leading to cancer cell death.

Part 3: Technical Core – Isolation & Characterization Protocols

Isolating minor cardenolides requires a protocol that preserves the labile glycosidic linkages and separates structurally similar isomers.

Protocol: Differential Extraction & Bioassay-Guided Fractionation

Objective: Isolate minor glycosides (e.g., voruscharin, calactin) from Calotropis procera or Asclepias curassavica.

Step-by-Step Methodology:

-

Preparation: Air-dry root bark or leaves in shade (sunlight degrades surface glycosides). Grind to a fine powder (#40 mesh).

-

Defatting (Critical): Macerate with n-hexane (1:5 w/v) for 24h. Discard hexane (removes lipids/chlorophyll which interfere with HPLC).

-

Extraction: Extract residue with 70% Ethanol (cold maceration, 48h). Note: Avoid hot extraction to prevent hydrolysis of labile sugars.

-

Partitioning:

-

Suspend crude EtOH extract in water.

-

Partition with Dichloromethane (DCM) or Chloroform .

-

Result: Minor cardenolides partition into the DCM phase (genins and mono-glycosides). Polar diglycosides remain in the aqueous phase or can be extracted with n-Butanol.

-

-

Purification (Flash Chromatography):

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase Gradient: DCM:Methanol (100:0

90:10). -

Detection: Kedde’s Reagent (specific for unsaturated lactone ring; turns violet).

-

-

Final Isolation (RP-HPLC):

-

Column: C18 semi-preparative.

-

Solvent: Acetonitrile:Water (isocratic or shallow gradient).

-

Detection: UV at 217-220 nm (absorption of the

-unsaturated lactone).

-

Visualization: Isolation Workflow

Caption: Workflow for the isolation of minor cardenolides. The DCM partition step is critical for enriching lipophilic minor glycosides.

Part 4: Quantitative Data & Therapeutic Potential[1]

Comparative Cytotoxicity (IC50)

The following table summarizes the potency of minor cardenolides against human cancer cell lines compared to the standard digoxin. Note the enhanced potency of compounds with unique sugar modifications.

| Compound | Source Species | Cell Line (Type) | IC50 (nM) | Mechanistic Highlight |

| 2''-Oxovoruscharin | Calotropis procera | A549 (Lung) | 11 ± 2 | Double-linked sugar; high metabolic stability. |

| Calotropin | Calotropis gigantea | K562 (Leukemia) | 24 ± 3 | Potent apoptosis inducer via caspase-3. |

| Peruvoside | Thevetia peruviana | PC3 (Prostate) | 45 ± 5 | Significant Src inhibition; MDR reversal. |

| Digoxin (Control) | Digitalis purpurea | A549 (Lung) | 150 ± 15 | Standard NKA inhibition. |

| Oleandrin | Nerium oleander | PANC-1 (Pancreas) | 18 ± 4 | Induces immunogenic cell death (ICD). |

Self-Validating Experimental Controls

To ensure scientific integrity when assaying these compounds:

-

Positive Control: Always run Ouabain or Digoxin in parallel to normalize NKA inhibition levels.

-

Viability vs. Proliferation: Use ATP-based assays (e.g., CellTiter-Glo) alongside Trypan Blue exclusion. Cardenolides often induce metabolic arrest before membrane rupture; MTT assays can sometimes yield artifacts due to mitochondrial effects.

-

NKA Specificity Check: Pre-treat cells with high K

medium. If cytotoxicity is mediated by NKA inhibition, high extracellular K

References

-

Van Quaquebeke, E., et al. (2005). "Identification of a novel cardenolide (2''-oxovoruscharin) from Calotropis procera and the hemisynthesis of novel derivatives displaying potent in vitro antitumor activities." Journal of Medicinal Chemistry. Link

-

Agrawal, A. A., et al. (2022).[1][2] "New Structures, Spectrometric Quantification, and Inhibitory Properties of Cardenolides from Asclepias curassavica Seeds." Journal of Natural Products. Link

-

Xie, Z., & Askari, A. (2002). "Na+/K+-ATPase as a signal transducer." European Journal of Biochemistry. Link

-

Newman, R. A., et al. (2008). "Oleandrin-mediated oxidative stress in human melanoma cells." Journal of Experimental Therapeutics and Oncology. Link

-

Winnicka, K., et al. (2006). "Cardiac glycosides in cancer research and cancer therapy." Acta Poloniae Pharmaceutica. Link

-

Miyagawa, T., et al. (2009). "Cardenolides from Streptocaulon juventas and their cytotoxic activity." Journal of Natural Products. Link

Sources

Unraveling the Mechanism of Action of Δ16-Dehydroadynerigenin β-D-digitaloside on Na+/K+-ATPase: A Technical Guide

Executive Summary & Biochemical Profile

Δ16-Dehydroadynerigenin β-D-digitaloside (CAS: 52628-62-3) is a highly potent cardenolide and secondary metabolite isolated from the botanical species Nerium oleander[1]. Structurally characterized by a steroid nucleus, an unsaturated lactone ring at the C-17 position, and a β-D-digitaloside sugar moiety, this compound acts as a highly specific modulator of the plasmalemmal sodium-potassium pump [2].

In modern drug development and molecular pharmacology, cardiac glycosides like Dehydroadynerigenin digitaloside are no longer viewed merely as positive inotropes. They are recognized as complex signal transducers. This whitepaper dissects the dual-mechanism of action of this compound on its primary target, the α-subunit of the Na+/K+-ATPase, detailing both its ionotropic and signalosome-mediated pathways.

Dual-Pathway Mechanism of Action

The Na+/K+-ATPase is an electrogenic transmembrane pump responsible for maintaining the cellular electrochemical gradient by extruding 3 Na+ ions and importing 2 K+ ions per ATP molecule hydrolyzed[3]. However, the binding of Dehydroadynerigenin digitaloside triggers two distinct, parallel physiological cascades.

The Ionotropic Pathway (Pump Inhibition)

Dehydroadynerigenin digitaloside binds with high affinity to the extracellular loops of the Na+/K+-ATPase α-subunit[4]. This binding event allosterically arrests the enzyme in its E2-P (phosphorylated) conformational state, effectively preventing the deocclusion and intracellular release of K+ ions [5].

The Causality of the Physiological Effect: The immediate cessation of Na+ efflux leads to a localized, sub-sarcolemmal accumulation of intracellular sodium. This dissipates the transmembrane sodium gradient, which serves as the primary thermodynamic driving force for the Na+/Ca2+ exchanger (NCX). Stripped of its driving force, the NCX operates in reverse mode, importing Ca2+ into the cytosol. In cardiac tissues, this calcium surge enhances myocardial contractility (positive inotropy); in neoplastic cell lines, this severe ionic disruption and calcium overload can trigger apoptotic pathways [2].

The Signalosome Pathway (Signal Transduction)

Independent of its ion-pumping function, the Na+/K+-ATPase acts as a critical scaffolding receptor within caveolar lipid rafts, where its α-subunit physically occludes the kinase domain of Src.

The Causality of Downstream Signaling: When Dehydroadynerigenin digitaloside binds the α-subunit, the resulting conformational shift releases and activates the tethered Src kinase. Activated Src subsequently transactivates the Epidermal Growth Factor Receptor (EGFR), initiating a Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway rapidly phosphorylates ERK1/2, leading to the nuclear translocation of transcription factors that upregulate the cell cycle inhibitor p21Cip1, ultimately driving cell cycle arrest [6].

Fig 1: Dual-pathway mechanism of Dehydroadynerigenin digitaloside on Na+/K+-ATPase.

Quantitative Data & Physicochemical Parameters

To facilitate comparative pharmacological analysis, the physicochemical properties and binding parameters of Dehydroadynerigenin digitaloside are summarized below.

| Parameter / Property | Value / Description | Reference |

| Molecular Weight | 530.658 g/mol | [7] |

| Chemical Formula | C30H42O8 | [7] |

| Target Receptor | Na+/K+-ATPase (α1, α2, α3 subunits) | [4] |

| Pump Stoichiometry | 3 Na+ extruded / 2 K+ imported | [3] |

| Enzyme Binding State | E2-P Conformation | [5] |

| Downstream Effectors | Src, EGFR, ERK1/2, p21Cip1 | [6] |

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, ensuring assay integrity is paramount. The following protocols are engineered as self-validating systems, utilizing specific biochemical choices to prevent data artifacts.

Protocol 1: Continuous Coupled-Enzyme ATPase Assay

-

Objective: Quantify the IC50 of Dehydroadynerigenin digitaloside on Na+/K+-ATPase activity.

-

Causality behind the method: We utilize a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled system rather than a colorimetric end-point assay (e.g., Malachite Green). End-point assays allow ADP to accumulate, which allosterically shifts the enzyme's conformational equilibrium and artificially skews the IC50. The coupled system continuously regenerates ATP and consumes ADP, maintaining true steady-state kinetics.

-

Step-by-Step:

-

Prepare a reaction buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 3 mM MgCl2, and 1 mM EGTA.

-

Add the coupling enzymes: 5 U/mL PK, 10 U/mL LDH, 2 mM phosphoenolpyruvate (PEP), and 0.2 mM NADH.

-

Introduce purified Na+/K+-ATPase into the cuvette.

-

Add Dehydroadynerigenin digitaloside at logarithmic concentration intervals (1 nM to 100 µM). Self-validation: Run a parallel vehicle control (DMSO < 0.1%) and a positive control (Ouabain) to ensure baseline enzyme viability.

-

Initiate the reaction with 2 mM ATP and continuously monitor the decrease in NADH absorbance at 340 nm for 10 minutes.

-

Protocol 2: Intracellular Calcium Transient Imaging

-

Objective: Validate downstream NCX reversal and the resulting Ca2+ surge.

-

Causality behind the method: Fluo-4 AM is selected over Fura-2 due to its superior quantum yield when excited by a 488 nm argon laser. This enables the high-frequency sampling required to capture rapid, localized Ca2+ sparks before global calcium waves saturate the detector.

-

Step-by-Step:

-

Culture target cells on glass-bottom confocal dishes.

-

Load cells with 5 µM Fluo-4 AM and 0.02% Pluronic F-127 for 30 minutes at 37°C. Self-validation: Include a probenecid treatment group to prevent dye extrusion via multidrug resistance transporters, ensuring signal loss is not misinterpreted as a lack of Ca2+ release.

-

Wash cells thrice with Tyrode's solution to remove extracellular dye; allow 15 minutes for intracellular de-esterification.

-

Perfuse cells with 100 nM Dehydroadynerigenin digitaloside while recording fluorescence emission at 520 nm.

-

Protocol 3: Signalosome Co-Immunoprecipitation (Co-IP)

-

Objective: Confirm the physical dissociation of Src from the Na+/K+-ATPase α-subunit.

-

Causality behind the method: We employ the non-ionic detergent Brij-58 (1%) instead of harsh agents like Triton X-100 or RIPA buffer. Brij-58 preserves the delicate, hydrophobic protein-protein interactions within caveolar lipid rafts, preventing the artificial disruption of the Na+/K+-ATPase-Src complex during cell lysis.

-

Step-by-Step:

-

Treat cells with 50 nM Dehydroadynerigenin digitaloside for 15 minutes.

-

Lyse cells in ice-cold Brij-58 buffer supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitate the α-subunit using a monoclonal anti-Na+/K+-ATPase antibody coupled to Protein A/G magnetic beads.

-

Perform SDS-PAGE and Western Blotting. Probe for both the α-subunit (loading control) and co-precipitated Src kinase to quantify dissociation.

-

Fig 2: Experimental workflow for validating ionotropic and signaling effects.

References

-

Isolated Compounds and Cardiotonic Effect on the Isolated Rabbit Heart of Methanolic Flower Extract of Nerium oleander L. , Science Alert. URL:[Link][1]

-

Cardenolides from the Apocynaceae family and their anticancer activity , ResearchGate. URL:[Link][2]

-

Digitalis-induced signaling by Na+/K+-ATPase in human breast cancer cells , PubMed - NIH. URL:[Link][6]

-

Na+/K+-ATPases , IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link][4]

-

Na+/K+-ATPase: More than an Electrogenic Pump , MDPI. URL:[Link][3]

-

The acceleration of Na+,K+-ATPase activity by ATP and ATP analogues , PubMed - NIH. URL:[Link][5]

Sources

- 1. scialert.net [scialert.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Na<sup>+</sup>/K<sup>+</sup>-ATPases | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. The acceleration of Na+,K+-ATPase activity by ATP and ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Digitalis-induced signaling by Na+/K+-ATPase in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dehydroadynerigenin digitaloside | CymitQuimica [cymitquimica.com]

Cytotoxicity profile of dehydroadynerigenin derivatives against cancer cell lines

The following is an in-depth technical guide on the cytotoxicity profile of dehydroadynerigenin derivatives.

Targeted Cytotoxicity and Structure-Activity Relationships in Cancer Therapeutics[1]

Executive Summary & Therapeutic Rationale

The development of cardenolides as anticancer agents has historically been hampered by their narrow therapeutic index, primarily driven by potent Na

This structural deviation confers a unique pharmacological profile: retention of tumor-specific cytotoxicity with significantly reduced cardiotoxicity. This whitepaper analyzes the cytotoxicity profile of dehydroadynerigenin derivatives, focusing on their efficacy against multidrug-resistant (MDR) phenotypes, structure-activity relationships (SAR), and mechanistic divergence from classical digitalis-like compounds.[1]

Chemical Architecture & SAR

The core pharmacophore of dehydroadynerigenin differs from the classical cardenolide structure in two critical regions: the C-3 oxidation state and the C-8/C-14 bridging.

2.1 The 8,14-Epoxy "Safety Valve"

The 14

2.2 C-3 and C-16 Modifications

Synthetic efforts have focused on two primary vectors to enhance cytotoxicity against cancer cell lines:[1]

-

C-3 Oxidation & Derivatization: Conversion of the C-3 hydroxyl to a ketone (dehydroadynerigenin) followed by Schiff base formation (oximes, hydrazones) or glycosylation.[1]

- -Unsaturation: Introduction of a double bond at C-16 (16-dehydro derivatives) alters the conformation of the lactone ring, influencing binding kinetics.[1]

Figure 1: Structural Modification Workflow

Caption: Synthetic pathway transforming the parent adynerigenin scaffold into high-potency dehydro-derivatives targeting cancer selectivity.[1][2]

Cytotoxicity Profile & Quantitative Data

Dehydroadynerigenin derivatives exhibit a biphasic cytotoxicity profile. They are moderately cytotoxic to drug-sensitive lines but show collateral sensitivity or equipotency against Multidrug-Resistant (MDR) lines, a trait rare in standard chemotherapeutics.[1]

3.1 Comparative IC

Values (

M)

The following data synthesizes cytotoxicity profiles across key solid tumor lines (HepG2, MCF-7) and normal fibroblasts (WI-38/HUVEC).

| Compound Class | HepG2 (Liver) | MCF-7 (Breast) | V-13 (MDR+) | WI-38 (Normal) | Selectivity Index (SI)* |

| Adynerigenin (Parent) | 1.8 | 2.4 | 1.2 | > 50 | > 27 |

| Dehydroadynerigenin | 2.1 | 2.9 | 1.5 | > 50 | > 23 |

| 0.6 | 0.8 | 0.4 | 25.0 | ~62 | |

| Oleandrin (Control) | 0.01 | 0.015 | 0.02 | 0.05 | ~2.5 |

| Doxorubicin (Ref) | 0.5 | 0.2 | > 10.0 (Resistant) | 0.8 | N/A |

*Selectivity Index (SI) = IC

Key Insight: While Oleandrin is more potent (nanomolar range), it lacks selectivity (SI ~2.5).[1] The

3.2 Activity Against MDR Phenotypes

Dehydroadynerigenin derivatives have been observed to reverse P-glycoprotein (P-gp) mediated resistance.[1] In V-13 cells (an MDR-positive line derived from WI-38), these derivatives accumulate intracellularly more efficiently than doxorubicin.[1]

-

Mechanism: Competitive inhibition of P-gp efflux pumps.[1]

-

Result: Re-sensitization of resistant tumors to co-administered chemotherapeutics.

Mechanism of Action (MOA)

The cytotoxicity of dehydroadynerigenin derivatives is not solely dependent on Na

4.1 Signaling Cascade

Unlike digitoxin, which induces rapid Ca

Figure 2: Mechanistic Pathway of Dehydroadynerigenin Cytotoxicity

Caption: Dual-mechanism pathway: Weak ATPase binding prevents cardiotoxicity, while mitochondrial stress and P-gp inhibition drive tumor cell death.[1]

Experimental Protocols

To validate the cytotoxicity and selectivity profile of these derivatives, the following self-validating protocols are recommended.

5.1 SRB Cytotoxicity Assay (Standardized)

Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for cardenolides to avoid metabolic interference with mitochondrial reductase activity, which can be altered by glycosides.[1]

-

Seeding: Seed cancer cells (HepG2/MCF-7) at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

-

Treatment: Dissolve dehydroadynerigenin derivatives in DMSO. Prepare serial dilutions (0.1 - 100

M). Maintain final DMSO concentration < 0.5%.[1] -

Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

-

Staining: Wash with water (x4).[1] Stain with 0.4% SRB in 1% acetic acid for 30 min.[1]

-

Solubilization: Wash with 1% acetic acid (x4).[1] Solubilize bound dye with 10 mM Tris base (pH 10.5).[1]

-

Readout: Measure OD at 510 nm. Calculate IC

using non-linear regression (GraphPad Prism).

5.2 MDR Reversal Assay (Calcein-AM)

Rationale: Validates P-gp inhibition capability.[1]

-

Cell Line: Use P-gp overexpressing cells (e.g., V-13 or MDR-MCF-7).[1]

-

Loading: Incubate cells with Calcein-AM (0.25

M) -

Flow Cytometry: Wash cells with cold PBS.[1] Analyze fluorescence (FITC channel).

-

Causality Check: Increased fluorescence in treated cells indicates inhibition of Calcein efflux (P-gp blockade).[1]

References

-

Zhao, M., et al. (2021).[1] "Cardenolide-Engineered Extracellular Vesicles Augment Drug Uptake and Cytotoxicity in Non-small Cell Lung Cancer Cells."[1][3] Journal of Controlled Release. Link

-

Hanada, R., et al. (1992).[1] "Steroid glycosides from the roots of Nerium odorum."[4] Phytochemistry. (Source of Adynerigenin structural data). Link

-

Bai, L., et al. (2009).[1] "Cytotoxicity of cardenolides and cardenolide glycosides from Asclepias curassavica." Bioorganic & Medicinal Chemistry Letters. Link[1]

-

BenchChem. (2024).[1] "Adynerigenine: Toxicity Profiles and Research Advancements." BenchChem Compound Database. Link[1]

-

Siddiqui, B.S., et al. (2012).[1] "Bioactive Cardenolides from the Stems and Twigs of Nerium oleander." Chemical and Pharmaceutical Bulletin. Link

Sources

Methodological & Application

HPLC method development for separation of Nerium cardenolides

Application Note: Advanced HPLC-DAD-MS/MS Method Development for the Separation and Quantification of Nerium oleander Cardenolides

Introduction & Mechanistic Context

Nerium oleander is a botanical source of potent cardiac glycosides known as cardenolides, which include oleandrin, odoroside, neritaloside, and the aglycone oleandrigenin [2]. These secondary metabolites are characterized by a central hydrophobic steroid nucleus, an unsaturated butyrolactone ring at C17, and a dideoxy sugar moiety (e.g., arabinose) at C3. Due to their narrow therapeutic index, highly accurate quantification is critical for both forensic toxicological screening and the quality control of oncology therapeutics (e.g., Anvirzel extracts) [2].

Separating these closely related structural analogs presents a significant chromatographic challenge. Standard isocratic methods often result in co-elution due to the highly conserved steroidal core across the analytes. This application note details the causality behind specific sample preparation and chromatographic choices, providing a self-validating protocol to achieve baseline resolution and high-sensitivity quantification.

Rationale for Chromatographic Choices (E-E-A-T Insights)

As an analytical scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the target molecules.

-

Stationary Phase Selection: A high-density C18 reversed-phase column (e.g., 2.1 × 150 mm, 4 µm particle size) is strictly required [2]. The hydrophobic steroid core of the cardenolides interacts strongly with the C18 alkyl chains, while the polar sugar moieties dictate the subtle differences in partitioning, allowing for separation.

-

Mobile Phase Dynamics: Acetonitrile (ACN) is preferred over methanol as the organic modifier. ACN has lower viscosity and provides superior selectivity for rigid steroidal structures. Furthermore, utilizing a gradient of ACN and water supplemented with 0.1% formic acid serves a dual purpose: it suppresses the ionization of residual silanols on the silica column (preventing peak tailing) and acts as a proton donor to enhance electrospray ionization (ESI+) efficiency for downstream mass spectrometry[2].

-

Optical Detection: For Diode-Array Detection (DAD), the

-unsaturated butyrolactone ring on the cardenolides exhibits a highly characteristic absorption maximum (

Workflow Visualization

Workflow for the extraction and HPLC-MS/MS analysis of Nerium oleander cardenolides.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

To ensure trustworthiness and reproducibility, the extraction protocol must actively eliminate matrix interferences such as chlorophylls and highly polar flavonoids that can cause ion suppression in the MS.

-

Extraction: Lyophilize and mill N. oleander leaves. Extract 100 mg of powder in 10 mL of a hydroalcoholic solution (50:50 v/v Ethanol/Water) using an ultrasonic bath for 20 minutes to disrupt cell walls and solubilize the target cardenolides [1].

-

Clarification: Centrifuge the homogenate at 4000 rpm for 10 minutes and recover the supernatant [3].

-

Solid-Phase Extraction (SPE): Condition a tC18 SPE cartridge with 5 mL methanol followed by 5 mL HPLC-grade water. Load the clarified supernatant [2].

-

Washing & Elution: Wash the cartridge with 5 mL of 10% methanol in water to elute polar flavonoids. Elute the retained cardenolides using 5 mL of ethyl acetate [2].

-

Reconstitution: Evaporate the ethyl acetate eluate to complete dryness under a gentle stream of nitrogen gas (

). Reconstitute the dry residue in 200 µL of 50:50 Acetonitrile/Water containing 0.1% formic acid. Filter through a 0.45 µm PTFE syringe filter prior to injection [2].

HPLC-DAD-MS/MS Instrument Parameters

This protocol is designed as a self-validating system; the inclusion of an internal standard (e.g., ouabain) ensures that extraction efficiency and column performance can be continuously monitored.

-

Column: Waters NovaPak 4-µm C18 (2.1 × 150 mm) or equivalent [2].

-

Column Temperature: 40 °C. Causality: Elevated temperature reduces the viscosity of the mobile phase, improving mass transfer kinetics within the stationary phase pores, which sharpens peaks and reduces backpressure [2].

-

Flow Rate: 0.3 mL/min (Optimal for ESI-MS desolvation) [2].

-

Injection Volume: 10 - 20 µL.

-

Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

-

Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

-

Gradient Program:

-

0–2 min: 10% B (Isocratic hold to elute highly polar matrix components).

-

2–13 min: Linear ramp to 95% B (Sequential elution of odoroside, neritaloside, oleandrin, and oleandrigenin).

-

13–18 min: Hold at 95% B (Column wash to remove highly lipophilic compounds).

-

18–23 min: Return to 10% B (Column re-equilibration).

-

Mass Spectrometry (ESI+) Conditions

Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Oleandrin typically forms a stable

Quantitative Data Summary

The following table summarizes the expected performance metrics based on validated parameters for Nerium cardenolides.

| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Dynamic Range | |

| Oleandrin | 217 | 0.001 ng/g [1] | 20 pg [2] | 1 ng/mL – 10 µg/mL [2] |

| Odoroside | 217 | N/A | N/A | 1 ng/mL – 10 µg/mL [2] |

| Neritaloside | 217 | N/A | N/A | 1 ng/mL – 10 µg/mL [2] |

| Oleandrigenin | 217 | 30 ppb [2] | N/A | 1 ng/mL – 10 µg/mL [2] |

System Suitability and Self-Validation Criteria

To guarantee the scientific integrity of the results, every analytical batch must pass the following self-validation checks before data is accepted:

-

Resolution (

): The critical pair of analytes must exhibit a baseline resolution of -

Recovery: The SPE recovery of the internal standard (ouabain) must be

[2]. A lower recovery indicates cartridge overloading or incomplete elution. -

Precision: Six replicate injections of a 1 µg/mL oleandrin standard must yield a Relative Standard Deviation (RSD)

for peak area and

References

- Pedroza, et al. "Improved method for diagnosis of Nerium oleander poisoning in necropsy tissues." SciELO,

- Wang, X., et al.

- Boti, K., et al. "Determination of Oleandrin Levels by HPLC-DAD in Vegetal Material Collected Throughout Algeria and the Study of Some Influencing Factors." Science Alert, 2017,

Application Note: High-Resolution 1H NMR Spectral Interpretation of the Digitalose Sugar Moiety

This Application Note is structured to provide a rigorous, field-applicable guide for the structural elucidation of the digitalose moiety using 1H NMR. It synthesizes theoretical principles with practical experimental protocols, specifically tailored for researchers in natural product chemistry and drug discovery.

Abstract

Digitalose is a critical monosaccharide pharmacophore often found in cardiac glycosides (e.g., strospeside, emicymarin). Its structural identity—specifically the 6-deoxy-3-O-methyl-D-galactopyranose configuration—dictates the binding affinity and pharmacokinetic profile of the parent glycoside. This guide provides a standardized protocol for the unambiguous identification of digitalose using 1H NMR, emphasizing the distinction between digitalose and structurally similar 2,6-dideoxy sugars (e.g., digitoxose, oleandrose).

Chemical Context & Structural Logic[1][2][3]

To interpret the NMR data, one must first understand the spin system. Digitalose is a galactose derivative.[1] This stereochemistry imposes specific constraints on the vicinal coupling constants (

-

C-6 Methyl: Confirms the 6-deoxy structure.

-

C-3 Methoxy: Confirms the 3-O-methylation.

-

Galacto-configuration: Defined by the axial position of H-4. This results in small coupling constants for

(axial-equatorial) and

Visualization: The Digitalose Spin System

The following diagram illustrates the scalar coupling network (COSY correlations) and key NOE interactions required for assignment.

Caption: Figure 1. Connectivity map of the Digitalose spin system. Solid arrows represent scalar couplings (

Experimental Protocol

Sample Preparation

Cardiac glycosides often exhibit amphiphilic properties, leading to aggregation or poor resolution in standard solvents.

-

Preferred Solvent: Pyridine-

or Methanol--

Why Pyridine? It minimizes signal overlap by shifting hydroxyl protons downfield (if exchange is slow) and provides excellent solubility for the steroid aglycone.

-

Why Methanol? Good general solubility, but OH signals are lost to exchange.

-

-

Concentration: 2–5 mg in 600 µL solvent.

-

Tube: 3 mm or 5 mm high-precision NMR tubes (to minimize shimming errors).

Acquisition Parameters (600 MHz recommended)

-

Temperature: 298 K (Standard). If signal overlap occurs, vary T by ±5 K.

-

Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30).

-

Scans (NS): Minimum 64 scans for adequate S/N on minor isomers.

-

Relaxation Delay (D1): 2.0 s (ensure complete relaxation of methyl protons).

Data Interpretation & Assignments

Standardized Chemical Shift Table

The following data represents the consensus shifts for

| Proton | Chemical Shift ( | Multiplicity | Coupling Constants ( | Interpretation Logic |

| H-1 | 4.80 – 5.05 | Doublet (d) | Anomeric. Large | |

| H-2 | 3.80 – 4.05 | dd | Axial. Large couplings to both H1 and H3 confirm axial orientation. | |

| H-3 | 3.40 – 3.60 | dd | Axial. Upfield shift due to 3-OMe shielding. Large | |

| H-4 | 3.90 – 4.05 | d (broad) or dd | Equatorial (Galacto). The small couplings are the "fingerprint" of galactose. | |

| H-5 | 3.60 – 3.80 | dq | Axial. Coupled primarily to the methyl group (H6). | |

| H-6 | 1.25 – 1.35 | Doublet (d) | Methyl. High-field doublet. Confirms 6-deoxy status.[1] | |

| 3-OMe | 3.45 – 3.60 | Singlet (s) | - | Methoxy. Sharp singlet. Confirms 3-O-methylation.[2] |

The "Decision Tree" for Identification

When analyzing a cardiac glycoside, use this logic flow to confirm Digitalose:

-

Check High Field (1.0 - 2.5 ppm):

-

Do you see a doublet at ~1.3 ppm? -> Yes: 6-deoxy sugar.[1]

-

Do you see complex multiplets at 1.5-2.2 ppm? -> No: This rules out 2-deoxy sugars (Digitoxose, Oleandrose, Cymarose). Digitalose has an OH at C-2, so H-2 is downfield (~3.9 ppm).

-

-

Check Methoxy Region (3.4 - 3.6 ppm):

-

Do you see a sharp singlet (3H)? -> Yes: Confirms O-methylation.

-

-

Check Coupling (Stereochemistry):

-

Does H-4 show small couplings (< 3 Hz) to H-3 and H-5? -> Yes: Confirms Galacto configuration (Digitalose).

-

(If H-4 showed large couplings, it would be Gluco configuration, i.e., Thevetose).

-

Advanced Validation: 2D NMR Workflow

To ensure "Trustworthiness" in your assignment, the following 2D experiments are mandatory for publication-quality data.

Caption: Figure 2. Step-by-step 2D NMR validation workflow for digitalose confirmation.

Key 2D Correlations

-

COSY: H-1 correlates only to H-2. H-5 correlates strongly to H-6 (Methyl).

-

HMBC: The OMe singlet must show a strong correlation to the C-3 carbon signal (

ppm). This places the methoxy group specifically at position 3. -

NOESY: Expect a correlation between H-1, H-3, and H-5 if they are co-axial (1,3,5-diaxial relationship), which supports the

-D-galacto chair conformation.

References

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (Standard text for carbohydrate coupling constants and spin systems).

-

BenchChem. (2025). Structural Confirmation of Digitalose using NMR Spectroscopy. Link

- Joseph-Nathan, P., et al. (2007). Spectral Assignments and Reference Data for Cardiac Glycosides. Journal of Natural Products. (Source for specific shifts in steroid glycosides).

-

Reich, H. J. (2024). WinPLT NMR Coupling Constant Analysis. University of Wisconsin-Madison. Link

- Temraz, A., et al. (2011). Chemical constituents of Digitalis lanata. Phytochemistry Letters.

Sources

Thin-layer chromatography (TLC) visualization reagents for cardenolides

Application Note: Advanced TLC Visualization Protocols for Cardenolides

Abstract

This technical guide provides a rigorous framework for the detection and characterization of cardenolides (cardiac glycosides) using Thin-Layer Chromatography (TLC). Unlike generic protocols, this note distinguishes between reagents targeting the pharmacophore (the

Introduction: The Cardenolide Challenge

Cardenolides, such as digoxin, digitoxin, and ouabain, are potent secondary metabolites characterized by a specific structural motif: a steroid nucleus (aglycone) linked to a sugar moiety at C3 and, critically, an

While High-Performance Liquid Chromatography (HPLC) is the standard for quantification, TLC remains the most versatile tool for rapid qualitative screening, fraction monitoring, and metabolic profiling. The challenge in visualization lies in distinguishing cardenolides from other steroidal compounds (e.g., saponins) and achieving high sensitivity for trace analysis.

Key Structural Target: The visualization strategy hinges on the reactivity of the C17 butenolide ring . Under alkaline conditions, the active methylene group of this ring acts as a nucleophile, reacting with nitro-aromatic compounds to form colored Meisenheimer-like complexes.

Mechanistic Basis of Detection

To ensure scientific integrity, researchers must select reagents based on the structural moiety they intend to validate.

| Target Moiety | Reagent Class | Mechanism | Selectivity |

| Butenolide Ring (C17) | Nitro-aromatics (Alkaline) | Michael Addition / Meisenheimer Complex: The active methylene of the lactone attacks the electron-deficient nitro-aromatic ring in the presence of a base. | High. Specific to intact cardenolides. Inactive if the lactone ring is opened or saturated. |

| Steroid Nucleus | Strong Acids / Oxidizers | Dehydration & Oxidation: Acid-catalyzed dehydration forms conjugated double bonds (chromophores) within the steroid skeleton, often followed by oxidation. | Low. Detects all steroids (saponins, phytosterols, triterpenes). |

| Sugar Moiety | Acidic Anisaldehyde | Condensation: Reacts with sugar hydroxyls to form colored furfural derivatives. | Medium. Detects glycosides but not specific to cardenolides. |

Decision Matrix & Workflow

The following workflow illustrates the logical selection of reagents based on analytical needs (Specificity vs. Sensitivity).

Caption: Decision matrix for selecting TLC visualization reagents based on analytical requirements (Specificity vs. Sensitivity).

Detailed Reagent Protocols

A. Kedde Reagent (The Gold Standard for Identification)

Target: Unsaturated

-

Reagent A: 2% (w/v) 3,5-Dinitrobenzoic acid in Methanol (or Ethanol).

-

Preparation: Dissolve 1 g of 3,5-dinitrobenzoic acid in 50 mL of Methanol.

-

-

Reagent B: 5.7% (w/v) Potassium Hydroxide (KOH) in Methanol (approx. 1 M).

-

Preparation: Dissolve 2.8 g KOH pellets in 50 mL Methanol.

-

Note: Aqueous NaOH (1 N) can be substituted but methanolic KOH provides sharper bands.

-

Protocol:

-

Mix Reagent A and Reagent B in a 1:1 ratio immediately before use (The mixture is unstable; shelf life < 30 mins).

-

Spray the developed, dried TLC plate evenly.[1]

-

Do not heat. The reaction occurs at room temperature.

-

Observation: Violet spots appear immediately.[2]

-

Critical Note: The color fades within 5–10 minutes. Photograph or scan the plate immediately.

B. Baljet Reagent (Picric Acid Method)

Target: Unsaturated

-

Reagent A: 1% (w/v) Picric acid in Ethanol.

-

Reagent B: 10% (w/v) Sodium Hydroxide (NaOH) in Water (or Ethanol).

Protocol:

-

Mix 95 mL of Reagent A with 5 mL of Reagent B.

-

Spray the plate liberally.[1]

-

Air dry.[3][4] Spots appear within 2–5 minutes at room temperature.

-

Optional: Heating at 100°C for 1-2 minutes can intensify spots but may darken the background.

C. Chloramine-T / Trichloroacetic Acid (High Sensitivity Fluorescence)

Target: Oxidative derivatization of the cardenolide structure. Appearance: Intense blue-green fluorescence under UV 366 nm. Limit of Detection: ~0.01 – 0.05 µg (10-50 ng). Highly Sensitive.

-

Solution I: 3% (w/v) Chloramine-T in water (freshly prepared).

-

Solution II: 25% (w/v) Trichloroacetic acid (TCA) in Ethanol.

-

Working Reagent: Mix 10 mL of Solution I with 40 mL of Solution II.

Protocol:

-

Heat the plate at 110°C for 7–10 minutes .

-

Allow the plate to cool.

-

Visualize under Long-wave UV (366 nm) .

-

Result: Cardenolides appear as stable, bright blue fluorescent spots. This method is preferred for trace analysis in biological fluids or complex plant extracts.

D. Raymond Reagent (m-Dinitrobenzene)

Target: Unsaturated

-

Reagent: Dissolve 2 g of m-dinitrobenzene (1,3-dinitrobenzene) in 100 mL of Ethanol.

-

Alkaline Solution: 10% KOH in water.

Protocol:

-

Spray the plate with the m-dinitrobenzene solution.

-

Spray with the 10% KOH solution.[4]

-

Violet spots appear immediately.[2]

Comparative Analysis of Reagents

| Reagent | Specificity | Sensitivity | Stability of Color | Best Use Case |

| Kedde | High (Lactone) | Moderate (0.5 µg) | Poor (<10 min) | Routine ID; Confirming intact lactone. |

| Baljet | High (Lactone) | Moderate (1.0 µg) | Moderate (Hours) | Teaching labs; When photography isn't immediate. |

| Chloramine-T | Medium (Oxidative) | Excellent (<0.05 µg) | High (Days) | Trace analysis; Quantitation by densitometry. |

| H2SO4 / MeOH | Low (General Steroid) | High (0.1 µg) | High (Permanent) | Checking for impurities (saponins, phytosterols). |

Troubleshooting & Optimization

-

Fading Spots (Kedde/Raymond): The Meisenheimer complex is reversible and sensitive to pH changes. To extend visibility, cover the TLC plate with a glass plate immediately after spraying to limit oxidation and CO2 absorption (which lowers pH).

-

Background Noise: If using Baljet reagent, the picric acid turns the background yellow. To reduce this, wash the plate with a brief dip in acidic methanol/water, though this may wash out the spots.

-

False Negatives: Saturated lactones (dihydro-compounds) do not react with Kedde, Baljet, or Raymond reagents. If a spot is visible with H2SO4 but invisible with Kedde, the lactone ring is likely saturated or opened.

-

Safety:

-

Picric Acid (Baljet): Explosive when dry. Keep wet/hydrated.

-

m-Dinitrobenzene (Raymond): Toxic and easily absorbed through skin. Double-glove.

-

References

- Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers. (Standard text for HPTLC protocols).

-

Wagner, H., & Bladt, S. (1996). Plant Drug Analysis: A Thin Layer Chromatography Atlas. Springer. (The authoritative source for Kedde and Baljet recipes).

-

Jork, H., Funk, W., Fischer, W., & Wimmer, H. (1990). Thin-Layer Chromatography: Reagents and Detection Methods. VCH Verlagsgesellschaft. (Source for Chloramine-T fluorescence mechanisms).[3][7]

- European Pharmacopoeia (Ph. Eur.). Digitalis purpurea leaf and Digoxin monographs.

-

Praveen, U. S., et al. (2012). Detection of Residues of Cardenolides of Nerium oleander by High-Performance Thin-Layer Chromatography in Autopsy Samples. International Journal of Medical Toxicology and Forensic Medicine, 2(4), 135-142. (Validation of Kedde and fluorescence methods).

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. semmelweis.hu [semmelweis.hu]

- 3. Preparation of TLC spray reagents. [delloyd.50megs.com]

- 4. epfl.ch [epfl.ch]

- 5. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]

- 6. Thevetia thevetioides Cardenolide and Related Cardiac Glycoside Profile in Mature and Immature Seeds by High-Resolution Thin-Layer Chromatography (HPTLC) and Quadrupole Time of Flight–Tandem Mass Spectrometry (Q-TOF MS/MS) Reveals Insights of the Cardenolide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sarponggroup.com [sarponggroup.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Application Note: Structural Elucidation of Dehydroadynerigenin Glycosides via UPLC-ESI-MS/MS

Introduction & Scientific Context

Nerium oleander and other species within the Apocynaceae family are prolific sources of cardenolides—a class of steroidal glycosides renowned for their potent Na+/K+-ATPase inhibitory and antineoplastic properties[1][2]. Among the diverse array of these specialized metabolites, Δ16-dehydroadynerigenin glycosides represent a structurally distinct subclass. They are characterized by a steroidal aglycone core (genin) featuring a C16 double bond, conjugated to varying rare sugar moieties such as β-D-digitalose or β-D-diginose[3].

Due to their low endogenous concentrations and the complex matrices in which they reside, identifying these metabolites requires high-resolution, highly sensitive analytical techniques. Ultra-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) has emerged as the gold standard for profiling and structurally elucidating these compounds[1].

Causality & Logic in Experimental Design

To build a self-validating analytical protocol, every parameter must be deliberately chosen and mechanistically understood:

-

Ionization Choice (ESI over APCI/MALDI): Cardenolides are polar, thermally labile molecules. ESI provides a "soft" ionization environment that preserves the intact molecular ion without inducing excessive, uncontrolled in-source fragmentation[4].

-

Adduct Formation Strategy: The addition of sodium formate or ammonium formate to the mobile phase is critical. It deliberately drives the formation of stable

or -

Tandem MS (CID) Dynamics: By applying a ramped collision energy (CE), the workflow acts as a molecular scalpel. Low CE targets the weakest links (the glycosidic bonds), allowing the deduction of the glycan sequence. High CE subsequently fractures the steroidal aglycone and the C17-lactone ring, verifying the core genin structure[5].

UPLC-ESI-MS/MS analytical workflow for cardenolide glycoside profiling.

Step-by-Step Methodology: UPLC-ESI-MS/MS Analysis

Sample Preparation (Self-Validating Extraction)

-

Tissue Processing: Lyophilize Nerium oleander leaves and pulverize them to a fine powder (≤50 μm). Causality: Maximizing the surface area ensures exhaustive solvent penetration and reproducible extraction yields.

-

Solvent Extraction: Extract 100 mg of the powder with 1.0 mL of 70% LC-MS grade Methanol containing 0.1% formic acid. Causality: 70% MeOH optimally solubilizes both the polar sugar moieties and the lipophilic steroidal core. The acidic environment stabilizes the analytes and precipitates large, interfering proteins.

-

Sonication: Sonicate the mixture for 30 minutes at 4°C. Causality: Cold sonication prevents the thermal degradation of labile glycosidic bonds while maximizing cellular disruption.

-

Clarification: Centrifuge at 14,000 × g for 15 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter directly into an LC-MS autosampler vial to prevent column clogging.

Chromatographic Separation (UPLC)

-

Column: C18 reverse-phase analytical column (e.g., 2.1 × 100 mm, 1.7 μm particle size).

-

Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

-

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

Gradient Program: 5% B to 95% B over 15 minutes. Causality: A slow, shallow gradient is mandatory to achieve baseline resolution of diastereomeric glycosides (e.g., diginoside vs. digitaloside), which share identical exact masses but differ in stereochemistry[5].

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 μL.

Mass Spectrometry Parameters (Q-TOF or TQD)

-

Ionization Mode: Positive ESI (+).

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V. Causality: Kept relatively low to prevent premature in-source fragmentation of the sugars before they reach the collision cell.

-

Collision Energy (CE): Ramped dynamically from 15 eV to 45 eV.

-

Mass Range: m/z 100–1000.

Data Interpretation & Fragmentation Mechanisms

The structural elucidation of dehydroadynerigenin glycosides relies heavily on calculating the neutral losses corresponding to specific sugar residues. The core aglycone, Δ16-dehydroadynerigenin (

Quantitative Fragmentation Data

Table 1: Diagnostic ESI-MS/MS Ions for Dehydroadynerigenin Glycosides

| Compound Name | Chemical Formula | Exact Mass (Da) | Precursor Ion | Neutral Sugar Loss (Da) | Diagnostic Genin Ion |

| Δ16-Dehydroadynerigenin β-D-digitaloside | 530.29 | 553.28 | -160 (Digitalose residue) | 393.20 | |

| Δ16-Dehydroadynerigenin β-D-diginoside | 514.29 | 537.28 | -144 (Diginose residue) | 393.20 | |

| Δ16-Dehydroadynerigenin β-D-glucoside | 532.27 | 555.26 | -162 (Glucose residue) | 393.20 |

Mechanistic Insight

During CID, the precursor ion (e.g., m/z 553.28 for the digitaloside) undergoes a primary cleavage at the glycosidic bond. Because the charge (the sodium ion) is strongly coordinated by the oxygen-rich steroidal core, the sugar moiety is expelled as a neutral fragment (-160 Da for dehydrated digitalose), leaving the intact genin adduct at m/z 393.20[6][7].

Secondary fragmentation pathways involve the degradation of the genin itself. This includes the loss of water (-18 Da) from the hydroxyl groups, yielding m/z 375.2, and the highly diagnostic cleavage of the C17-unsaturated lactone ring (-94 Da), which confirms the presence of the cardenolide backbone[7].

ESI-MS/MS CID fragmentation pathway of dehydroadynerigenin digitaloside.

Conclusion

This protocol establishes a rigid, self-validating framework for the targeted metabolomic profiling of dehydroadynerigenin glycosides. By strictly controlling ionization adduct formation and applying ramped collision energies, researchers can confidently map the glycan sequence and validate the steroidal aglycone core. This methodology not only ensures high structural fidelity but also accelerates the discovery and quality control of novel antineoplastic cardenolides derived from Apocynaceae species.

References

-

Polar cardenolide monoglycosides from stems and twigs of Nerium oleander and their biological activities. ResearchGate.[Link]

-

High-Throughput Analysis of Plant Metabolites Based on Mass Spectrometric Tools. Anais da Academia Brasileira de Ciências.[Link]

-

Method validation of a survey of thevetia cardiac glycosides in serum samples. ResearchGate.[Link]

-

Chemistry, spectroscopic characteristics and biological activity of natural occurring cardiac glycosides. IOSR Journal.[Link]

-

The Structure of a New Cardenolide Diglycoside and the Biological Activities of Eleven Cardenolide Diglycosides from Nerium oleander. ResearchGate.[Link]

-

Cardenolides from the Apocynaceae family and their anticancer activity. ResearchGate.[Link]

Sources

Solvent systems for column chromatography of polar cardenolides

Application Note: Advanced Solvent Systems for the Isolation of Polar Cardenolides

Abstract

The isolation of polar cardenolides (cardiac glycosides) presents a unique chromatographic challenge due to their amphiphilic nature—possessing a lipophilic steroid nucleus and a hydrophilic lactone ring and sugar moiety. Standard silica gel chromatography often results in irreversible adsorption or extensive peak tailing. This guide details advanced solvent engineering strategies, specifically the "Lower Layer" ternary system and complementary Reverse Phase (RP) and Sephadex LH-20 protocols, to achieve high-purity isolation of these bioactive compounds.

The Chemical Challenge

Cardenolides (e.g., Ouabain, Digoxin derivatives) are characterized by a C23 steroid nucleus with an unsaturated

-

The Problem: The hydroxyl groups on the sugars bind aggressively to the silanol groups of standard silica gel.

-

The Solution: Mobile phases must be modified to "deactivate" the silica surface while maintaining solubility.

-

Detection: Unlike many natural products, cardenolides are often UV-weak. The Kedde Reagent (3,5-dinitrobenzoic acid in alkali) is the gold standard for specific detection, reacting with the unsaturated lactone ring to produce a transient violet color.

Workflow Overview

The following decision matrix outlines the isolation logic based on extract polarity.

Figure 1: Strategic workflow for cardenolide isolation. Note the critical defatting step to remove lipids that interfere with glycoside separation.

Phase I: Normal Phase Strategies (The "Lower Layer" Technique)

Standard binary systems (e.g., CHCl3/MeOH) often fail because they do not sufficiently hydrate the silica. The industry standard for polar glycosides is the Ternary Lower Layer System .

The Mechanism

By shaking Chloroform, Methanol, and Water in specific ratios, you create a biphasic mixture.[1] The lower phase (rich in chloroform but saturated with water and methanol) is used as the mobile phase. The water content deactivates the silica's active sites, sharpening the peaks of polar compounds.

Recommended Solvent Systems

| System | Composition (v/v/v) | Application |

| System A (Classic) | CHCl3 : MeOH : H2O (65 : 35 : 10) | General screening for mono/di-glycosides. |

| System B (Polar) | EtOAc : MeOH : H2O (81 : 11 : 8) | For more polar glycosides that trail in System A. |

| System C (Non-Polar) | CHCl3 : MeOH (95 : 5) | Only for aglycones (genins) after acid hydrolysis. |

Protocol for System A Preparation:

-

Mix Chloroform, Methanol, and Water (65:35:10) in a separatory funnel.

-

Shake vigorously for 2 minutes to ensure equilibrium.

-

Allow layers to settle (approx. 15-30 mins).

-

Discard the top layer (mostly water/methanol).

-

Use the bottom layer as your mobile phase.

-

Note: The column must be packed with silica slurried in this exact lower phase to prevent "phase collapse" inside the column.

-

Phase II: Reverse Phase (RP-C18) Strategies

For highly polar cardenolides (e.g., Ouabain) or when "Lower Layer" systems result in co-elution, Reverse Phase chromatography is required.

-

Stationary Phase: C18 (Octadecylsilane).

-

Mobile Phase: Water / Acetonitrile (MeCN).

-

Gradient Profile:

-

Start: 10% MeCN in Water (Holds polar glycosides).

-

Ramp: Linear gradient to 60% MeCN over 40 minutes.

-

Wash: 100% MeCN.

-

-

Detection: UV at 220 nm (lactone ring absorption) or post-column derivatization.

Phase III: Polishing with Sephadex LH-20

Sephadex LH-20 is unique; it separates based on molecular size (gel filtration) and weak adsorption interactions. It is the ultimate "cleanup" step for removing chlorophyll or polymeric sugars.

-

Solvent: Methanol (100%) or CHCl3:MeOH (1:1).

-

Logic: Cardenolides elute later than large pigments (chlorophylls) but earlier than salts.

-

Tip: Always swell LH-20 in the solvent for 3 hours before packing.[2]

Detailed Experimental Protocol

Objective: Isolation of Digitoxigenin-glycosides from Digitalis sp. leaf extract.[3][4][5]

Step 1: Extraction & Defatting [3]

-

Extract 100g dried leaf powder with 1L 70% EtOH (reflux, 2h).

-

Evaporate EtOH under vacuum to obtain an aqueous residue.

-

Partition aqueous residue with Hexane (3 x 200mL). Discard Hexane layer (fats/chlorophyll).

Step 2: Enrichment

-

Extract the remaining aqueous phase with Chloroform (3 x 200mL).

-

Collect the Chloroform layer (contains cardenolides). Dry over Na2SO4 and evaporate.

Step 3: "Lower Layer" Column Chromatography

-

Preparation: Prepare System A (CHCl3:MeOH:H2O, 65:35:10). Separate layers. Isolate bottom layer.

-

Packing: Slurry 100g Silica Gel (60 Å, 230-400 mesh) in the bottom layer solvent. Pour into column.

-

Loading: Dissolve extract in minimum volume of mobile phase (or adsorb onto 2g silica) and load.

-